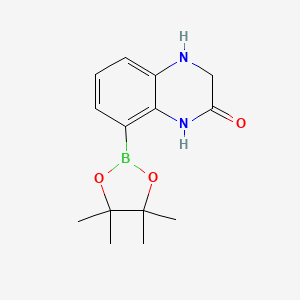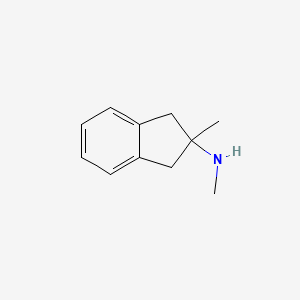
Methyl-(2-methyl-indan-2-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that includes an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine typically involves organic synthesis techniques. One common method involves the reaction of indene with methylamine under specific conditions to introduce the amine group at the desired position. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
N,2-dimethyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Applications De Recherche Scientifique
N,2-dimethyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indene derivatives, such as 2,3-dihydro-1H-indene and 2,3-dihydro-1H-indene-2-amine. These compounds share structural similarities but differ in their functional groups and reactivity .
Uniqueness
N,2-dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other indene derivatives may not be suitable .
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
N,2-dimethyl-1,3-dihydroinden-2-amine |
InChI |
InChI=1S/C11H15N/c1-11(12-2)7-9-5-3-4-6-10(9)8-11/h3-6,12H,7-8H2,1-2H3 |
Clé InChI |
DSCODBUEQGDHLX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC=C2C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)
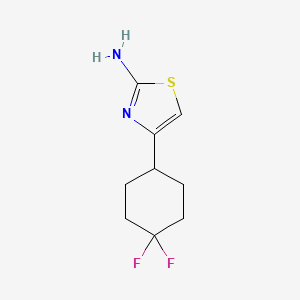
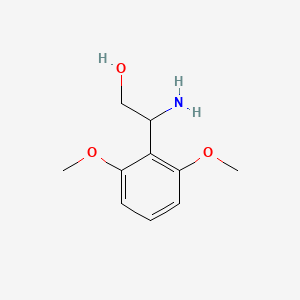
![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
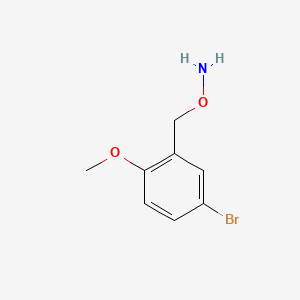
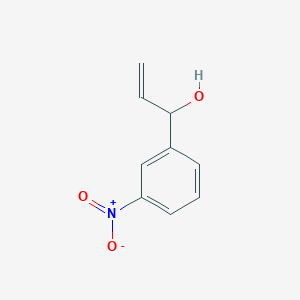

![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)
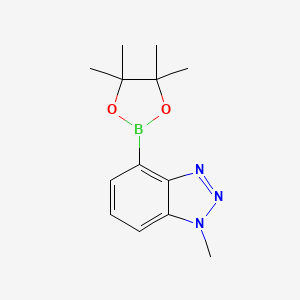
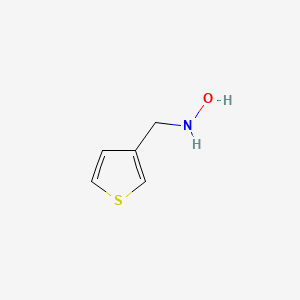
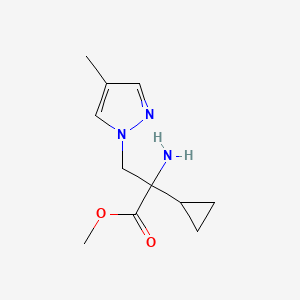
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)
